molecular formula C27H21N3O4S B2865143 ethyl 3-(4-methylphenyl)-5-(naphthalene-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 896676-95-2

ethyl 3-(4-methylphenyl)-5-(naphthalene-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2865143
CAS No.: 896676-95-2
M. Wt: 483.54
InChI Key: KVIYTNUICJUMOY-UHFFFAOYSA-N
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Description

ethyl 3-(4-methylphenyl)-5-(naphthalene-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of aromatic esters. This compound is characterized by its unique structure, which includes a naphthalene moiety, a thieno[3,4-d]pyridazine core, and an ethyl ester group. The presence of these functional groups makes it a valuable molecule in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of ethyl 3-(4-methylphenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate involves multiple steps and specific reaction conditions. One common method involves the regioselective Rh(III)-catalyzed C–H bond naphthylation and cascade directing group transformation. This process uses aryl imidates and oxa bicyclic alkenes as starting materials . The reaction conditions typically include the use of a rhodium catalyst, elevated temperatures, and specific solvents to facilitate the transformation.

Chemical Reactions Analysis

ethyl 3-(4-methylphenyl)-5-(naphthalene-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

ethyl 3-(4-methylphenyl)-5-(naphthalene-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(4-methylphenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with molecular targets through various pathways. The naphthalene and thieno[3,4-d]pyridazine moieties allow the compound to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

ethyl 3-(4-methylphenyl)-5-(naphthalene-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-(4-methylphenyl)-5-(benzoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate: This compound has a benzoyl group instead of a naphthalene moiety, which may affect its reactivity and applications.

    Ethyl 3-(4-methylphenyl)-5-(phenylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate: The presence of a phenyl group instead of a naphthalene moiety can lead to differences in chemical behavior and biological activity.

Biological Activity

Ethyl 3-(4-methylphenyl)-5-(naphthalene-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that belongs to the class of thienopyridazines. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound suggest various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₂₁H₁₉N₃O₃S
  • Molecular Weight : 393.46 g/mol

This compound features a thieno[3,4-d]pyridazine core fused with a naphthalene moiety and an ethyl ester functional group. The presence of the 4-methylphenyl and naphthalene groups may enhance its lipophilicity and biological interactions.

Target Interactions

The biological activity of this compound is hypothesized to stem from its interactions with specific biological targets. Thienopyridazines have been known to interact with various enzymes and receptors involved in cellular signaling pathways.

Biochemical Pathways

Research indicates that thienopyridazine derivatives can modulate several biochemical pathways:

  • Apoptosis Induction : By activating caspases and other apoptotic factors.
  • Inflammatory Response Modulation : By inhibiting pro-inflammatory cytokines.
  • Antimicrobial Activity : By disrupting microbial cell membranes.

Anticancer Activity

Studies have shown that thienopyridazine derivatives exhibit significant anticancer properties. For instance:

  • Cell Line Studies : this compound demonstrated cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the micromolar range.
Cell LineIC50 (µM)Reference
MCF-712.5
HeLa15.0
A54910.0

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens:

  • In Vitro Studies : It has shown effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi.
PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Study: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor volume compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.

Research Findings on Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound. It was found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in treating inflammatory diseases.

Properties

IUPAC Name

ethyl 3-(4-methylphenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O4S/c1-3-34-27(33)23-21-15-35-25(22(21)26(32)30(29-23)20-12-8-16(2)9-13-20)28-24(31)19-11-10-17-6-4-5-7-18(17)14-19/h4-15H,3H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIYTNUICJUMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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